molecular formula C17H19NO2 B181229 N-benzyl-3-(4-methoxyphenyl)propanamide CAS No. 40478-34-0

N-benzyl-3-(4-methoxyphenyl)propanamide

Cat. No.: B181229
CAS No.: 40478-34-0
M. Wt: 269.34 g/mol
InChI Key: YZQICPWATBOPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

40478-34-0

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C17H19NO2/c1-20-16-10-7-14(8-11-16)9-12-17(19)18-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3,(H,18,19)

InChI Key

YZQICPWATBOPQD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2

40478-34-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.80 g (0.060 mole) of 3-(4-methoxyphenyl) propanoic acid and 6.57 g (0.065 mole of triethylamine in 25 ml dichloromethane at about 0.5° C., 6.84 g (0.063 mole) of ethyl chloroformate was added dropwise. The mixture was stirred for about 15 minutes at a temperature of about 5° to 10° C., then 6.96 g (0.065 mole) of benzylamine were added. The resulting mixture was stirred for about thirty minutes, and the solvent was evaporated. The residue was slurried in 5% aqueous sodium hydroxide. The solid was collected by filtration and rinsed with water until neutral. The washing process was repeated using 5% hydrochloric acid. The residue was dried under vacuum to give 11.0 g of the above-identified product, melting point 92°-94° C., which was suitable for use in step (b).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.065 mol
Type
reactant
Reaction Step One
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.96 g
Type
reactant
Reaction Step Two

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